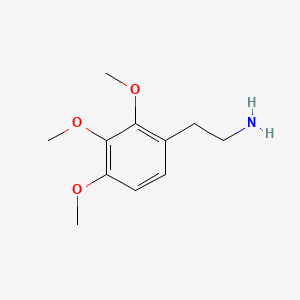
Isomescaline
Overview
Description
Isomescaline is a chemical compound belonging to the phenethylamine class. It is structurally related to mescaline, a naturally occurring psychedelic protoalkaloid.
Mechanism of Action
Target of Action
Isomescaline, also known as 2,3,4-Trimethoxyphenethylamine, is a lesser-known compound based on a well-known psychedelic drug . It is an isomer of mescaline, as well as an analog of TIM-2, TIM-3, and TIM-4 . Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound
Mode of Action
Despite its structural similarity to mescaline, this compound has produced no effects in humans .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
It is known that environmental factors can play a significant role in the action of various compounds .
Biochemical Analysis
Biochemical Properties
2,3,4-Trimethoxyphenethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. 2,3,4-Trimethoxyphenethylamine inhibits monoamine oxidase, leading to an increase in the levels of monoamines such as serotonin, dopamine, and norepinephrine. This inhibition results in prolonged neurotransmitter activity, which is associated with its psychoactive effects .
Cellular Effects
2,3,4-Trimethoxyphenethylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. Activation of these receptors leads to altered gene expression and changes in cellular metabolism, contributing to the compound’s psychoactive effects .
Molecular Mechanism
The molecular mechanism of 2,3,4-Trimethoxyphenethylamine involves its binding interactions with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, and acts as an agonist. This binding leads to the activation of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, 2,3,4-Trimethoxyphenethylamine inhibits monoamine oxidase, preventing the breakdown of monoamines and prolonging their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trimethoxyphenethylamine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that prolonged exposure to 2,3,4-Trimethoxyphenethylamine can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These changes are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of 2,3,4-Trimethoxyphenethylamine vary with different dosages in animal models. At low doses, the compound induces mild psychoactive effects, while higher doses can lead to more pronounced effects, including hallucinations and altered perception. Toxicity studies have shown that extremely high doses of 2,3,4-Trimethoxyphenethylamine can cause adverse effects, including neurotoxicity and organ damage .
Metabolic Pathways
2,3,4-Trimethoxyphenethylamine is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and oxidation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2D6. The metabolites of 2,3,4-Trimethoxyphenethylamine are excreted in the urine .
Transport and Distribution
Within cells and tissues, 2,3,4-Trimethoxyphenethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2,3,4-Trimethoxyphenethylamine is primarily within the cytoplasm and the nucleus. The compound can enter the nucleus and influence gene expression by interacting with nuclear receptors and transcription factors. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomescaline can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the amine . Another method includes the reaction of trifluoroacetic acid with 2-(3,4,5-trimethoxyphenyl)ethanamine .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isomescaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Isomescaline is structurally similar to several other compounds, including:
Mescaline (3,4,5-Trimethoxyphenethylamine): Known for its hallucinogenic effects.
2,3,5-Trimethoxyphenethylamine: Another positional isomer with different psychoactive properties.
2,4,5-Trimethoxyphenethylamine: Known for its unique pharmacological profile
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at various receptors. This unique structure results in distinct pharmacological effects compared to its isomers .
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFQRLVSMMSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192571 | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-16-4 | |
| Record name | 2,3,4-Trimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A6OUU263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



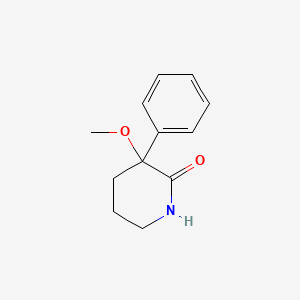

![2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate](/img/structure/B1211511.png)
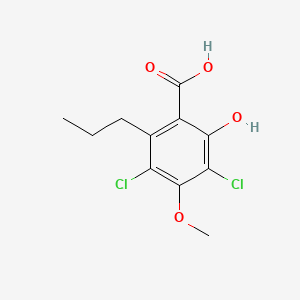
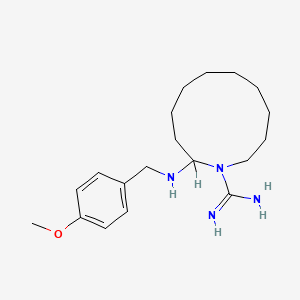
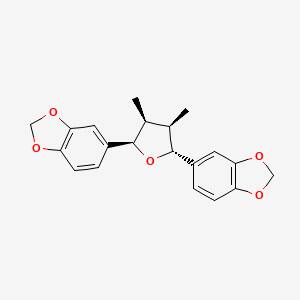

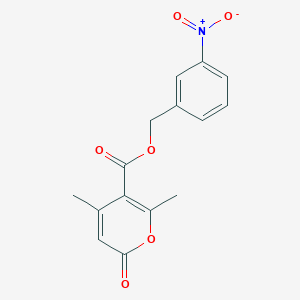
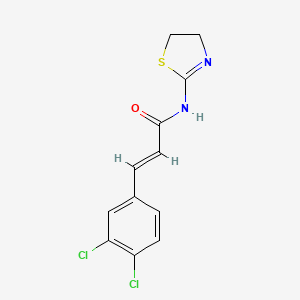
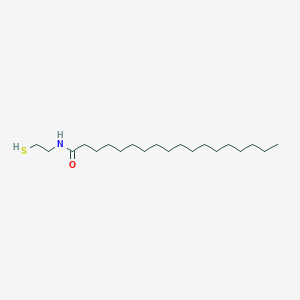
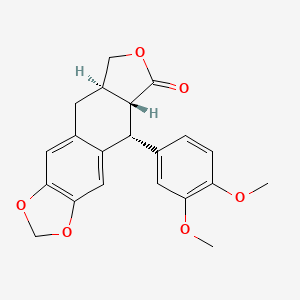
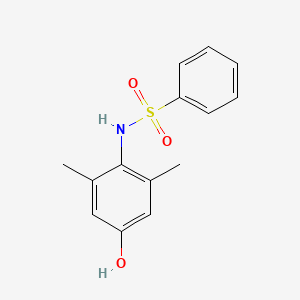
![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)
